molecular formula C9H13NO3 B1364868 1-(4-Aminophenyl)propane-1,2,3-triol CAS No. 695191-72-1

1-(4-Aminophenyl)propane-1,2,3-triol

Cat. No. B1364868
M. Wt: 183.2 g/mol
InChI Key: KKWRDXHQCFVSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)propane-1,2,3-triol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula of this compound is C9H13NO3 .


Molecular Structure Analysis

The molecular formula of 1-(4-Aminophenyl)propane-1,2,3-triol is C9H13NO3 . The average mass is 183.204 Da and the monoisotopic mass is 183.089539 Da .

Scientific Research Applications

Prodrug Development

1-(4-Aminophenyl)propane-1,2,3-triol has been researched for its potential as a prodrug. Garzon-Aburbeh et al. (1986) synthesized a glyceride derivative of L-Dopa, using a similar structure, which exhibited anti-Parkinsonian activity in tests and showed selective absorption through the intestinal tract by the lymphatic route. This compound demonstrated its potential as a prodrug to release L-Dopa by hydrolysis, achieving higher L-Dopa levels for extended periods and more favorable L-Dopa/dopamine ratios compared to L-Dopa itself (Garzon-Aburbeh et al., 1986).

Chemical Synthesis and Molecular Structure

The compound has been involved in the synthesis of various chemical structures. For example, Zeng et al. (2012) isolated new compounds from the branches and stems of Metasequoia glyptostroboides, including derivatives similar to 1-(4-Aminophenyl)propane-1,2,3-triol, whose structures were elucidated using spectroscopic methods (Zeng et al., 2012). Filyakova et al. (2017) described a synthesis method for related compounds, highlighting the versatility of such structures in chemical synthesis (Filyakova et al., 2017).

Solvent and Material Science Applications

In material science, 1-(4-Aminophenyl)propane-1,2,3-triol-related compounds have been explored for various applications. Flowers et al. (2017) investigated 1,2,3-Trimethoxypropane, a derivative of propane-1,2,3-triol, as a physical solvent for CO2 absorption, demonstrating its potential in sustainable chemistry (Flowers et al., 2017). Andreatta and Arposio (2014) reported the mutual solubility of propane-1,2,3-triol with various substances, indicating its effectiveness as a separation agent in liquid–liquid extraction processes (Andreatta & Arposio, 2014).

Neuropharmacology

The compound has been investigated in neuropharmacology as well. Hesse et al. (1988) studied lipid esters of gamma-aminobutyric acid (GABA) with structures similar to 1-(4-Aminophenyl)propane-1,2,3-triol. These compounds showed potential in penetrating the blood-brain barrier and acting as prodrugs for delivering GABA to the central nervous system (Hesse et al., 1988).

Future Directions

Covalent organic frameworks (COFs) have attracted much interest in recent years due to the enormous potential design space offered by the atomically precise spatial assembly of molecular organic building blocks . The regularity and connectivity of the organic units make COFs interesting candidates for applications that depend on charge carrier transport, including optoelectronics and electrochemical energy storage . This could potentially open up new avenues for the use of 1-(4-Aminophenyl)propane-1,2,3-triol in the future.

properties

IUPAC Name

1-(4-aminophenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWRDXHQCFVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398265
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)propane-1,2,3-triol

CAS RN

695191-72-1
Record name 1-(4-Aminophenyl)-1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695191-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.